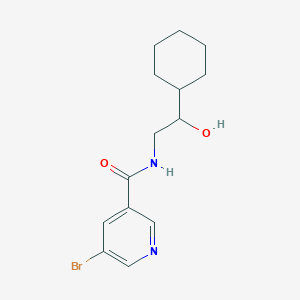
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. AG1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and has been shown to have a significant impact on various cellular processes.
Applications De Recherche Scientifique
- Researchers have explored the anticancer potential of this compound. Data obtained from in vitro studies revealed that it exhibits good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM . Further investigations into its mechanism of action and potential as a targeted therapy are ongoing.
- The synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine has been optimized. This compound shows promise as an antioxidant due to its structural features. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- A concise method has been reported for synthesizing novel benzo[d][1,3]dioxole-incorporated diselenides. One such compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane , was synthesized and transformed into various unsymmetrical monoselenides. These compounds may find applications in materials science and catalysis .
Anticancer Properties
Antioxidant Activity
Novel Diselenide Synthesis
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the benzodioxole ring, followed by the synthesis of the quinazolinone ring. The final step involves the introduction of the chloro and sulfanyl groups to the quinazolinone ring.", "Starting Materials": [ "2-hydroxybenzaldehyde", "1,3-dihydroxybenzene", "thiourea", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sulfuric acid", "acetic anhydride", "acetic acid", "phosphorus pentoxide", "acetonitrile", "dimethylformamide", "chlorine gas" ], "Reaction": [ "Synthesis of 1,3-benzodioxole: 2-hydroxybenzaldehyde and 1,3-dihydroxybenzene are reacted in the presence of sulfuric acid and acetic anhydride to form 1,3-benzodioxole.", "Synthesis of 2-chloro-3-nitrobenzoic acid: 2-chloro-3-nitrotoluene is reacted with sodium hydroxide and chloroacetic acid to form 2-chloro-3-nitrobenzoic acid.", "Synthesis of 2-amino-3-chlorobenzoic acid: 2-chloro-3-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chlorobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzoic acid: 2-amino-3-chlorobenzoic acid is reacted with phosphorus pentoxide and acetic anhydride to form 2-amino-3-chloro-6-nitrobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl alcohol: 2-amino-3-chloro-6-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chloro-6-nitrobenzyl alcohol.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl thiocyanate: 2-amino-3-chloro-6-nitrobenzyl alcohol is reacted with thiourea in the presence of hydrochloric acid to form 2-amino-3-chloro-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate: 1,3-benzodioxole is reacted with 2-amino-3-chloro-6-nitrobenzyl thiocyanate in the presence of acetonitrile and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one: 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate is reacted with chlorine gas in the presence of acetic acid to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
451465-76-2 |
Formule moléculaire |
C16H11ClN2O3S |
Poids moléculaire |
346.79 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-12(6-10)18-16(23)19(15(11)20)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |
Clé InChI |
GEQABKOLHLOEDO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)
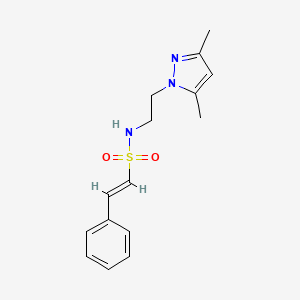
![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)
![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)
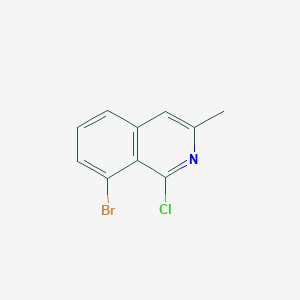
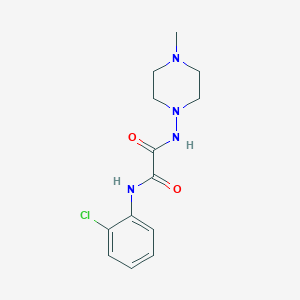
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)
![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)
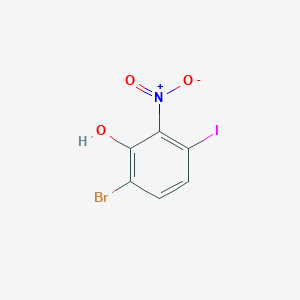
![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)
![8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2846947.png)
![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)
